- 4-(2-Fluoro-4-methoxy-5-(3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as RXFP1 modulators for the treatment of heart failure and their preparation, World Intellectual Property Organization, , ,
Cas no 95383-26-9 (5-Bromo-4-fluoro-2-methoxybenzoic acid)
5-Bromo-4-fluoro-2-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-4-fluoro-2-methoxybenzoic acid
- 5-BroMo-4-fluoro-2-Methoxy-benzoic acid
- Benzoic acid, 5-bromo-4-fluoro-2-methoxy-
- AK120124
- OQXNSLHCYIUEDO-UHFFFAOYSA-N
- 6422AC
- FCH1391166
- AX8245540
- 5-BROMO-4-FLORO-2-METHOXYBENZOIC ACID
- 5-Bromo-4-fluoro-2-methoxybenzoic acid (ACI)
- Z1269245037
- VDA38326
- 5-Bromo-4-fluoro-2-methoxybenzoicacid
- SCHEMBL4600091
- EN300-119581
- AKOS016010754
- DB-107472
- DTXSID80594139
- DS-6155
- CS-0150485
- MFCD15527529
- 95383-26-9
- SY116017
-
- MDL: MFCD15527529
- Inchi: 1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: OQXNSLHCYIUEDO-UHFFFAOYSA-N
- SMILES: O=C(C1C(OC)=CC(F)=C(Br)C=1)O
Computed Properties
- Exact Mass: 247.94843g/mol
- Monoisotopic Mass: 247.94843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 2.2
5-Bromo-4-fluoro-2-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B994135-10mg |
5-Bromo-4-fluoro-2-methoxybenzoic Acid |
95383-26-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994135-50mg |
5-Bromo-4-fluoro-2-methoxybenzoic Acid |
95383-26-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B994135-100mg |
5-Bromo-4-fluoro-2-methoxybenzoic Acid |
95383-26-9 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Matrix Scientific | 133220-1g |
5-Bromo-4-fluoro-2-methoxybenzoic acid, 97% |
95383-26-9 | 97% | 1g |
$435.00 | 2023-09-10 | |
| Matrix Scientific | 133220-5g |
5-Bromo-4-fluoro-2-methoxybenzoic acid, 97% |
95383-26-9 | 97% | 5g |
$1285.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU557-250mg |
5-Bromo-4-fluoro-2-methoxybenzoic acid |
95383-26-9 | 97% | 250mg |
2817CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU557-100mg |
5-Bromo-4-fluoro-2-methoxybenzoic acid |
95383-26-9 | 97% | 100mg |
1299CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU557-200mg |
5-Bromo-4-fluoro-2-methoxybenzoic acid |
95383-26-9 | 97% | 200mg |
228.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU557-5g |
5-Bromo-4-fluoro-2-methoxybenzoic acid |
95383-26-9 | 97% | 5g |
2804.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU557-1g |
5-Bromo-4-fluoro-2-methoxybenzoic acid |
95383-26-9 | 97% | 1g |
801.0CNY | 2021-07-12 |
5-Bromo-4-fluoro-2-methoxybenzoic acid Production Method
Production Method 1
Production Method 2
- Piperidine derivatives as tachykinin receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of lower urinary tract symptoms, gastrointestinal and central nerve disease, United States, , ,
Production Method 3
1.2 Reagents: Water
- Preparation of biphenylmethylaminopiperidines as tachykinin receptor antagonists., World Intellectual Property Organization, , ,
Production Method 4
5-Bromo-4-fluoro-2-methoxybenzoic acid Raw materials
5-Bromo-4-fluoro-2-methoxybenzoic acid Preparation Products
5-Bromo-4-fluoro-2-methoxybenzoic acid Suppliers
5-Bromo-4-fluoro-2-methoxybenzoic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 5-Bromo-4-fluoro-2-methoxybenzoic acid
5-Bromo-4-fluoro-2-methoxybenzoic Acid (CAS No. 95383-26-9): A Comprehensive Overview
5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS No. 95383-26-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 5-bromo, 4-fluoro, and 2-methoxy substituents, offers a wide range of applications in the development of novel drugs and therapeutic agents.
The molecular structure of 5-Bromo-4-fluoro-2-methoxybenzoic acid consists of a benzene ring with a carboxylic acid group at the 1-position, a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methoxy group at the 2-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound, making it an attractive candidate for various chemical reactions and biological studies.
In recent years, the interest in 5-Bromo-4-fluoro-2-methoxybenzoic acid has been driven by its potential as an intermediate in the synthesis of pharmaceuticals. The presence of the bromine and fluorine atoms provides valuable handles for further functionalization, enabling chemists to introduce additional substituents or modify existing ones to achieve desired biological activities. For instance, the bromine atom can be readily substituted with other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling.
The methoxy group in 5-Bromo-4-fluoro-2-methoxybenzoic acid also plays a crucial role in modulating the compound's solubility and lipophilicity, which are important factors in drug design. The methoxy group can enhance the solubility of the compound in organic solvents, facilitating its use in synthetic processes. Additionally, the presence of the methoxy group can influence the compound's ability to cross biological membranes, potentially improving its bioavailability.
In terms of biological activity, 5-Bromo-4-fluoro-2-methoxybenzoic acid has shown promise in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit certain kinases, which are key targets in cancer therapy. The unique combination of bromine and fluorine substituents contributes to its high selectivity and potency against these targets.
Beyond its direct biological activity, 5-Bromo-4-fluoro-2-methoxybenzoic acid serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its versatility as a synthetic intermediate has been leveraged in the development of novel antiviral agents, anti-inflammatory drugs, and neuroprotective compounds. The ability to introduce multiple functional groups through efficient synthetic routes makes it an attractive starting material for medicinal chemists.
The physical properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid, such as its melting point and solubility, have been well-characterized. It typically appears as a white crystalline solid with a melting point ranging from 130°C to 135°C. Its solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) makes it suitable for use in various chemical reactions and analytical techniques.
In terms of safety and handling, while 5-Bromo-4-fluoro-2-methoxybenzoic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to handle this compound in a well-ventilated area or fume hood to minimize exposure.
The market demand for 5-Bromo-4-fluoro-2-methoxybenzoic acid continues to grow due to its diverse applications in pharmaceutical research and development. Suppliers offering high-purity forms of this compound are increasingly sought after by researchers and pharmaceutical companies alike. The availability of high-quality intermediates is crucial for advancing drug discovery efforts and bringing new therapies to market.
In conclusion, 5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS No. 95383-26-9) stands out as a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, versatile synthetic applications, and promising biological activities make it an essential component in the development of novel therapeutic agents. As research continues to uncover new uses for this compound, its importance in the field is likely to grow even further.
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